molecular formula C9H11N3O B047048 3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI) CAS No. 112394-19-1

3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI)

Cat. No. B047048
M. Wt: 177.2 g/mol
InChI Key: SNLBSDOHXWPPFR-FXQIFTODSA-N
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Description

The compound “3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI)” is a chemical compound with the molecular formula C9H11N3O . It is a part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an 8-azabicyclo [3.2.1]octane scaffold . This structure is the central core of the family of tropane alkaloids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and require careful control of stereochemistry . The reactions often involve the construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Future Directions

The future directions in the research of this compound could involve the development of more efficient and stereoselective synthesis methods . Additionally, further studies could be conducted to explore its biological activities and potential applications .

properties

IUPAC Name

(1S,5R,6R)-8-methyl-4-methylidene-2-oxo-3,8-diazabicyclo[3.2.1]octane-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-5-8-6(4-10)3-7(12(8)2)9(13)11-5/h6-8H,1,3H2,2H3,(H,11,13)/t6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLBSDOHXWPPFR-FXQIFTODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(C1C(=C)NC2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2C[C@H]([C@@H]1C(=C)NC2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI)

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